2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)
2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)
Brand Name:
Vulcanchem
CAS No.:
16561-98-1
VCID:
VC0097640
InChI:
InChI=1S/C6H11N3O3/c1-3-5(10)9-4(2-12-7)6(11)8-3/h3-4H,2,7H2,1H3,(H,8,11)(H,9,10)
SMILES:
CC1C(=O)NC(C(=O)N1)CON
Molecular Formula:
C6H11N3O3
Molecular Weight:
173.172
2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)
CAS No.: 16561-98-1
Main Products
VCID: VC0097640
Molecular Formula: C6H11N3O3
Molecular Weight: 173.172
CAS No. | 16561-98-1 |
---|---|
Product Name | 2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI) |
Molecular Formula | C6H11N3O3 |
Molecular Weight | 173.172 |
IUPAC Name | 3-(aminooxymethyl)-6-methylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C6H11N3O3/c1-3-5(10)9-4(2-12-7)6(11)8-3/h3-4H,2,7H2,1H3,(H,8,11)(H,9,10) |
Standard InChIKey | NEPHRNHDXGKJEN-UHFFFAOYSA-N |
SMILES | CC1C(=O)NC(C(=O)N1)CON |
Synonyms | 2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI) |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume